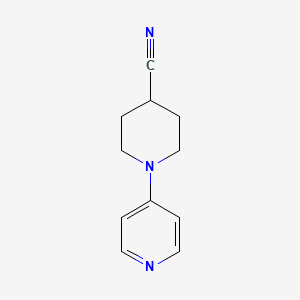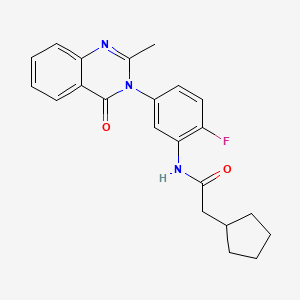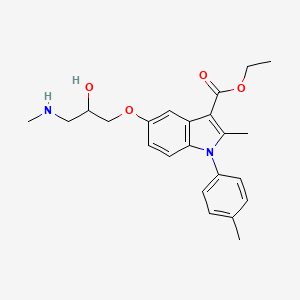![molecular formula C26H27NO B2360161 (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide CAS No. 329778-66-7](/img/structure/B2360161.png)
(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide is an organic compound with a complex structure that includes a benzhydryl group, a phenyl group substituted with a 2-methylpropyl group, and a prop-2-enamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be synthesized through the reaction of benzyl chloride with a suitable nucleophile, such as sodium or potassium cyanide, followed by hydrolysis.
Preparation of the Phenyl Substituent: The phenyl group with a 2-methylpropyl substituent can be prepared via Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling Reaction: The benzhydryl intermediate is then coupled with the substituted phenyl group through a condensation reaction with an appropriate amide-forming reagent, such as carbonyldiimidazole or dicyclohexylcarbodiimide, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential effects on cellular processes and pathways.
作用機序
The mechanism of action of (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide: shares structural similarities with other benzhydryl and phenyl-substituted compounds.
N-benzhydryl-3-phenylprop-2-enamide: Lacks the 2-methylpropyl substituent, leading to different chemical and biological properties.
N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-ynamide: Contains a triple bond instead of a double bond, affecting its reactivity and applications.
Uniqueness
The presence of both the benzhydryl group and the 2-methylpropyl-substituted phenyl group in this compound gives it unique chemical and biological properties. These structural features contribute to its potential as a versatile compound in various research and industrial applications.
特性
IUPAC Name |
(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO/c1-20(2)19-22-15-13-21(14-16-22)17-18-25(28)27-26(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-18,20,26H,19H2,1-2H3,(H,27,28)/b18-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPWHQNVBWEIPX-ISLYRVAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-methylbenzenesulfonyl)guanidine](/img/structure/B2360080.png)





![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 3-bromobenzoate](/img/structure/B2360089.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2360090.png)


![(Z)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)but-2-enamide](/img/structure/B2360093.png)


![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2360101.png)
